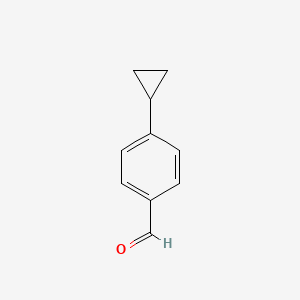

4-Cyclopropylbenzaldehyde

描述

Contextualizing 4-Cyclopropylbenzaldehyde within Contemporary Organic Chemistry

This compound is an organic compound that has garnered significant interest in modern chemical research. scispace.com Structurally, it is characterized by a cyclopropyl (B3062369) group attached to a benzaldehyde (B42025) moiety. nih.gov This unique combination of a strained three-membered ring and an aromatic aldehyde functional group imparts distinct steric and electronic properties, setting it apart from other benzaldehyde derivatives. In contemporary organic chemistry, aldehydes are considered highly valuable building blocks due to their reactivity with a wide range of nucleophiles. sigmaaldrich.compku.edu.cn this compound, in particular, serves as a versatile intermediate and a key starting material in the synthesis of more complex organic molecules, including pharmaceuticals, fine chemicals, and novel polymers. smolecule.comwiserpub.com

The presence of the cyclopropyl ring adjacent to the aromatic system influences the reactivity of the aldehyde group and the benzene (B151609) ring. unl.pt This makes this compound a subject of interest for chemists exploring new synthetic methodologies and constructing complex molecular architectures. pku.edu.cnijrpr.com Its utility is demonstrated in its application as a precursor in various chemical transformations, where its structure allows for specific reactions that are not as readily achieved with simpler aldehydes like benzaldehyde or its alkyl-substituted counterparts. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20034-50-8 | nih.gov |

| Physical Form | Liquid | sigmaaldrich.cnsigmaaldrich.com |

| Purity | Typically ≥95% | achemblock.com |

| InChI Key | CZUQVKFJAJAHGK-UHFFFAOYSA-N | sigmaaldrich.cn |

Significance of the Cyclopropyl Moiety in Chemical Structures

The cyclopropyl group is a frequently utilized structural motif in medicinal and organic chemistry. unl.ptresearchgate.net Its incorporation into molecular structures is a strategic design element used to fine-tune the pharmacological and chemical properties of a compound. iris-biotech.de The significance of the cyclopropyl moiety stems from several key characteristics:

Unique Stereoelectronic Properties: The C-C bonds within the cyclopropane (B1198618) ring possess enhanced π-character and are shorter (1.51 Å) than those in alkanes. acs.org This high ring strain (approximately 27 kcal/mol) and unique hybridization lead to increased reactivity and distinct electronic interactions with adjacent functional groups. unl.pt

Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in other alkyl groups. acs.org This increased C-H bond dissociation energy often results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to an improved pharmacokinetic profile in drug candidates. hyphadiscovery.com

Conformational Constraint: The rigid nature of the three-membered ring can "lock" a molecule into a specific, biologically active conformation. unl.ptiris-biotech.de This conformational restriction can contribute to more favorable binding to a biological target, potentially enhancing potency and reducing off-target effects. iris-biotech.deacs.org

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter key properties such as lipophilicity and pKa. iris-biotech.de For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity, which is a critical parameter in drug design. iris-biotech.de

These features make the cyclopropyl fragment a valuable tool for chemists to address common challenges in drug discovery, such as improving potency, selectivity, and metabolic stability. researchgate.netacs.org

Overview of Research Trajectories for this compound

Research involving this compound is expanding across several key areas of chemical science, driven by its utility as a versatile building block.

Organic Synthesis: The compound is a key substrate in a variety of organic reactions. For example, it can be oxidized to form 4-cyclopropylbenzoic acid or reduced to yield 4-cyclopropylbenzyl alcohol. More advanced applications include its use in N-heterocyclic carbene (NHC) catalyzed ring-opening reactions to afford selectively deuterated products, which are valuable building blocks for pharmaceuticals and materials science. researchgate.net These transformations highlight its role in developing novel synthetic methods.

Medicinal Chemistry: A primary research trajectory for this compound is its use as a precursor for pharmaceutically active molecules. smolecule.com Derivatives of this compound have been investigated for their potential antitumor and antimicrobial properties. Notably, it has been employed in the synthesis of inhibitors for sodium-glucose cotransporters (SGLT), which are targets for diabetes therapies. google.comgoogle.com Its structure is also incorporated into the design of substituted acrylamide (B121943) derivatives and other complex heterocyclic systems with potential biological activity. epo.orgmdpi.com

Materials Science: The reactivity of this compound makes it a candidate for the synthesis of novel polymers. smolecule.comwiserpub.com The unique properties conferred by the cyclopropyl group can be translated into materials with specific, tailored characteristics.

Table 2: Key Chemical Reactions of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | 4-Cyclopropylbenzoic acid |

| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | 4-Cyclopropylbenzyl alcohol |

| NHC Catalyzed Ring Opening | N-Heterocyclic Carbene, D₂O | α,γ-deuterated 2-alkenoic acids |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Chlorobenzaldehyde |

| 4-Chlorobenzaldehyde |

| This compound |

| 4-Cyclopropylbenzoic acid |

| 4-Cyclopropylbenzyl alcohol |

| 4-Methylbenzaldehyde |

| 4-Thiazolidinone |

| Benzaldehyde |

| Ibuprofen |

| Isopropyl hydrogen sulphate |

| Pazufloxacin |

| Piperidine |

| Propanedinitrile |

| Sodium borohydride |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclopropylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQVKFJAJAHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467693 | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-50-8 | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyclopropylbenzaldehyde

Catalytic Reaction Pathways in 4-Cyclopropylbenzaldehyde Synthesis

Catalytic pathways offer efficient and selective routes to this compound, primarily through the formation of an aryl-cyclopropyl bond or by direct formylation. Palladium catalysis is central to cross-coupling strategies, while strong Lewis acids are employed in classical electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Strategies for this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.netscielo.br The Suzuki-Miyaura coupling, in particular, is a powerful method for this transformation. synarchive.comyoutube.comorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this can be approached in two ways: coupling a cyclopropylboron species with a 4-halobenzaldehyde, or coupling an arylboronic acid derivative of benzaldehyde (B42025) with a cyclopropyl (B3062369) halide.

A prominent example involves the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate with aryl chlorides. nih.gov In this strategy, the cyclopropyl group is introduced to the aromatic ring in a reaction catalyzed by a palladium complex. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com While a direct synthesis of this compound using this specific method is not detailed, the successful coupling of potassium cyclopropyltrifluoroborate with structurally similar 4-chloroanisole demonstrates the viability of this approach. nih.gov

Another effective strategy is the coupling of a Grignard reagent, such as cyclopropylmagnesium bromide, with aryl bromides. This method also utilizes a palladium catalyst, often in the presence of additives like zinc halides, which can "soften" the highly reactive Grignard reagent, leading to better yields and functional group tolerance. organic-chemistry.org

The key components of these reactions are summarized in the table below.

| Reaction Type | Cyclopropyl Source | Aryl Source | Catalyst System | Base | Solvent | Yield |

| Suzuki-Miyaura Coupling | Potassium Cyclopropyltrifluoroborate | 4-Halo-benzaldehyde | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | Moderate to Excellent nih.gov |

| Negishi-like Coupling | Cyclopropylmagnesium Bromide | 4-Bromo-benzaldehyde | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | - | Not specified | Very Good organic-chemistry.org |

Friedel-Crafts Acylation Approaches for this compound

Friedel-Crafts reactions represent a classical yet effective method for the acylation and alkylation of aromatic rings. wikipedia.org For the synthesis of this compound, the most direct approach is the formylation of cyclopropylbenzene. Direct formylation can be challenging because the required reagent, formyl chloride (HCOCl), is highly unstable. libretexts.org

The Gattermann-Koch reaction provides a solution by generating the formylating agent in situ. wikipedia.orgbyjus.comscienceinfo.com This reaction treats the aromatic substrate (cyclopropylbenzene) with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, using a catalyst system of aluminum chloride (AlCl₃) and a co-catalyst like copper(I) chloride. libretexts.orgbyjus.com The reaction proceeds through the formation of a reactive electrophile, the formyl cation ([HCO]⁺), which then attacks the electron-rich aromatic ring of cyclopropylbenzene. byjus.com The cyclopropyl group is an ortho-, para-directing group, leading to the desired 4-substituted product.

The mechanism involves the following key steps:

Generation of the electrophilic formyl cation from CO, HCl, and the AlCl₃/CuCl catalyst system. byjus.com

Electrophilic attack of the formyl cation on the cyclopropylbenzene ring, forming an arenium ion intermediate.

Deprotonation of the arenium ion to restore aromaticity and yield this compound.

A related method, the Gattermann reaction, uses a source of hydrogen cyanide (HCN), such as zinc cyanide (Zn(CN)₂), with HCl. wikipedia.orgoxfordreference.com This generates an imine intermediate that is subsequently hydrolyzed to the aldehyde.

| Reaction | Substrate | Reagents | Catalyst | Product |

| Gattermann-Koch | Cyclopropylbenzene | CO, HCl | AlCl₃, CuCl | This compound |

| Gattermann | Cyclopropylbenzene | Zn(CN)₂, HCl | Lewis Acid | This compound (after hydrolysis) |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of aryl cyclopropanes. In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent all play significant roles.

For the Suzuki-Miyaura coupling of cyclopropyltrifluoroborates with aryl chlorides, a systematic study identified a catalyst system of 3 mol % palladium(II) acetate (Pd(OAc)₂) with 6 mol % of the bulky, electron-rich phosphine (B1218219) ligand XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as highly effective. nih.gov The use of potassium carbonate (K₂CO₃) as the base and a 10:1 mixture of cyclopentyl methyl ether (CPME) and water as the solvent at 100 °C provided optimal results, yielding the coupled product in 75% yield. nih.gov

In the synthesis of cyclopropylthiophenes, a related transformation, catalyst loading was optimized to as low as 0.25–1 mol% of Pd(OAc)₂ with the SPhos ligand (0.5–2 mol%), achieving high yields of 69–93%. nih.gov This demonstrates that very low catalyst loadings can be highly efficient with the appropriate ligand.

For couplings involving cyclopropyl Grignard reagents, the addition of substoichiometric amounts of zinc bromide (0.3-0.6 equivalents) was found to be critical. organic-chemistry.org The optimal catalyst system was identified as palladium acetate and tri-tert-butylphosphine. The slow addition of the Grignard reagent was also important to prevent side reactions and improve yields. organic-chemistry.org

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst | Pd(OAc)₂ | Effective palladium source for cross-coupling. | nih.govorganic-chemistry.org |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines enhance catalyst activity and stability. | nih.govorganic-chemistry.orgnih.gov |

| Base | K₂CO₃ | Less expensive and effective base for Suzuki-Miyaura couplings. | nih.gov |

| Additive | ZnBr₂ (substoichiometric) | "Softens" Grignard reagents, improving yield and functional group tolerance. | organic-chemistry.org |

| Catalyst Loading | 0.25 - 3 mol % | Lower loadings are more cost-effective and can still provide high yields. | nih.govnih.gov |

Novel Synthetic Routes and Mechanistic Insights for this compound

Beyond traditional catalytic methods, novel synthetic strategies are emerging that utilize different activation modes, such as visible light photoredox catalysis. These methods offer mild reaction conditions and unique mechanistic pathways.

Exploration of Organoboron Compound-Mediated Synthesis with Visible Light

Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under exceptionally mild conditions. researchgate.neteurekaselect.com This strategy often employs organoboron compounds, such as potassium organotrifluoroborates, which can serve as excellent radical precursors. winthrop.eduresearchgate.net The synthesis of aldehydes using this approach is an area of active research.

The general mechanism involves the excitation of a photocatalyst (often a ruthenium or iridium complex, or an organic dye) by visible light. acs.orgbeilstein-journals.org The excited photocatalyst can then engage in a single-electron transfer (SET) with the organoboron compound. For instance, oxidation of a cyclopropyltrifluoroborate salt would generate a cyclopropyl radical. This highly reactive radical could then be used in a subsequent bond-forming event.

While a direct visible-light mediated synthesis of this compound has not been explicitly reported, the principles of this chemistry suggest a plausible pathway. A process could involve the photogenerated cyclopropyl radical adding to a suitable benzaldehyde precursor. Recent work has shown the feasibility of visible-light promoted radical additions to aldehydes using potassium organotrifluoroborates, highlighting the potential of this approach. winthrop.edu This method avoids harsh reagents and high temperatures, representing a greener alternative to traditional syntheses. acs.org

Stereoselective Synthesis and Enantioselective Approaches for this compound Derivatives

While this compound itself is achiral, its aldehyde functional group serves as a versatile handle for stereoselective transformations to produce chiral derivatives. These reactions are crucial for creating complex molecules with specific three-dimensional structures, which is often a requirement for biologically active compounds.

One advanced strategy merges photoredox catalysis with organocatalysis for the direct asymmetric α-alkylation of aldehydes. nih.gov In this dual catalytic system, an organocatalyst (like an imidazolidinone) activates the aldehyde by forming a chiral enamine. Simultaneously, a photoredox catalyst generates a radical species. The chiral enamine then reacts with the radical in a highly enantioselective manner to form a new carbon-carbon bond at the α-position, creating a stereocenter. nih.gov Applying this methodology to this compound would allow for the synthesis of a wide range of chiral α-substituted derivatives.

Another approach involves diastereoselective reactions. For example, proline-catalyzed aldol reactions between an aldehyde and a ketone can be highly stereoselective. semanticscholar.org Reacting this compound with a ketone under these conditions would produce a β-hydroxy ketone derivative with controlled stereochemistry.

Investigation of Reaction Intermediates in this compound Formation

The synthesis of this compound, particularly through formylation of cyclopropylbenzene, involves a series of reactive intermediates. A common and effective method for this transformation is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group onto an activated aromatic ring like cyclopropylbenzene.

The formation of the key intermediates in the Vilsmeier-Haack reaction for the synthesis of this compound can be outlined as follows:

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride. Phosphorus oxychloride (POCl₃) is frequently used for this purpose. The reaction between DMF and POCl₃ generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution: The electron-rich cyclopropylbenzene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The cyclopropyl group, being an activating group, directs the substitution to the para position of the benzene (B151609) ring, leading to the formation of a resonance-stabilized cationic intermediate, an iminium ion.

Hydrolysis: The final step involves the hydrolysis of the iminium ion intermediate. This is typically achieved during the aqueous workup of the reaction mixture. The iminium ion is readily converted to the corresponding aldehyde, this compound, along with the release of a secondary amine.

The general mechanism and the key intermediates are depicted in the table below.

| Step | Reactants | Intermediate Species | Product of Step |

| 1 | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Chloroiminium ion (Vilsmeier reagent) | Vilsmeier Reagent |

| 2 | Cyclopropylbenzene, Vilsmeier Reagent | Aryl iminium ion | 4-Cyclopropylphenyl-iminium salt |

| 3 | 4-Cyclopropylphenyl-iminium salt, Water | Hemiaminal | This compound |

Scale-Up Considerations and Industrial Synthesis Techniques for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. The choice of synthetic route and the optimization of reaction parameters are critical for a successful scale-up.

Several synthetic strategies can be considered for the large-scale production of this compound, including the Vilsmeier-Haack reaction, Friedel-Crafts acylation followed by oxidation, or a Grignard reaction-based approach. Each method presents its own set of challenges and considerations for industrial application.

Key Scale-Up Considerations:

| Parameter | Consideration | Potential Challenges | Mitigation Strategies |

| Reaction Kinetics and Thermodynamics | The Vilsmeier-Haack and Friedel-Crafts reactions are often exothermic. helgroup.com | Thermal runaway, side reactions, decreased selectivity. | Efficient heat exchange systems, controlled addition of reagents, real-time temperature monitoring. |

| Mixing and Mass Transfer | Ensuring homogeneity of the reaction mixture is crucial for consistent product quality and yield. | Localized "hot spots," incomplete reactions, formation of byproducts. | Use of appropriately designed industrial reactors with efficient agitation, optimization of stirring speed and baffle design. |

| Solvent Selection and Recovery | Choice of solvent impacts reaction rate, product solubility, and downstream processing. | Environmental concerns, cost of solvent, and energy consumption for recovery. | Selection of green solvents where possible, implementation of solvent recovery and recycling systems. |

| Raw Material Handling and Stoichiometry | The handling of corrosive and moisture-sensitive reagents like POCl₃ and aluminum chloride requires specialized equipment. | Operator safety, degradation of reagents, and inconsistent reaction outcomes. | Use of closed-transfer systems, inert atmosphere operations, and precise dosing systems. |

| Product Isolation and Purification | The desired purity of this compound will dictate the purification method. | Impurity profile, product losses during purification. | Optimization of extraction, distillation, or crystallization processes. |

| Process Safety | The Vilsmeier-Haack reaction can have thermal hazards associated with the instability of the reaction mixture. mt.com | Potential for runaway reactions and pressure buildup. mt.com | Thorough thermal hazard assessment, implementation of robust cooling systems, and emergency relief systems. |

| Waste Management | The industrial process will generate waste streams that need to be treated and disposed of responsibly. | Environmental regulations, cost of waste treatment. | Process optimization to minimize byproduct formation, and development of effective waste treatment protocols. |

Industrial Synthesis Techniques:

For the industrial synthesis of this compound, a batch or semi-batch process in a stirred-tank reactor is a common approach. The reactor would be equipped with a robust cooling system to manage the exothermicity of the formylation reaction. The choice of materials for the reactor and associated equipment is also critical, especially when handling corrosive reagents.

An alternative industrial route could involve a Grignard reaction. This would likely start with 1-bromo-4-cyclopropylbenzene, which would be converted to the corresponding Grignard reagent, 4-cyclopropylphenylmagnesium bromide. Subsequent reaction with a formylating agent like N,N-dimethylformamide would yield the desired aldehyde. The scale-up of Grignard reagent formation requires careful control of initiation and temperature to avoid side reactions, such as Wurtz coupling. researchgate.netresearchgate.net

Ultimately, the selection of the industrial synthesis technique will depend on a thorough evaluation of the process economics, safety, and environmental impact of the available synthetic routes.

Advanced Chemical Reactivity and Transformation of 4 Cyclopropylbenzaldehyde

Cyclopropane (B1198618) Ring Reactivity and Stability in 4-Cyclopropylbenzaldehyde

The three-membered ring of this compound is a source of significant ring strain, estimated at approximately 27.5 kcal/mol. researchgate.net This inherent strain makes the cyclopropane ring susceptible to cleavage under various conditions, behaving in some respects like a carbon-carbon double bond. Its reactivity is significantly influenced by the electronic effects of the para-substituted aldehyde group, which classifies it as a donor-acceptor (D-A) cyclopropane. mdpi.comresearchgate.net This D-A nature is crucial for understanding its stability and propensity for ring-opening reactions.

The stability of the cyclopropyl (B3062369) ring in this compound is highly dependent on the reaction medium.

Acidic Conditions: In the presence of acids, the aldehyde's carbonyl oxygen can be protonated, enhancing the electron-withdrawing effect on the aromatic ring. This polarization can weaken the C1-C2 and C1-C3 bonds of the cyclopropyl group (where C1 is attached to the phenyl ring), making it more susceptible to nucleophilic attack and subsequent ring-opening. Lewis acids can also coordinate to the aldehyde, leading to a similar activation.

Basic Conditions: Under basic conditions, the reactivity can be more nuanced. While the cyclopropane ring itself is generally stable to non-nucleophilic bases, strong bases can deprotonate the benzylic proton of the cyclopropyl group, though this is less common. More significantly, the conditions of the reaction, such as the use of solid versus aqueous bases in phase-transfer catalysis, can lead to divergent reaction pathways, either preserving the ring or promoting its opening. mdpi.com The choice of base is a key factor in controlling the reaction outcome. mdpi.com

Ring-opening reactions of D-A cyclopropanes like this compound are a powerful tool for constructing 1,3-difunctionalized linear carbon chains. researchgate.net These transformations can proceed through various mechanistic pathways, including radical and ionic routes.

Radical Pathways: Oxidative radical ring-opening is a common transformation for cyclopropane derivatives. beilstein-journals.org The reaction can be initiated by a radical species adding to the cyclopropane ring, leading to a radical intermediate that undergoes ring cleavage. beilstein-journals.org For instance, the reaction of a related aryl cyclopropyl ketone with a nucleophilic reagent can form a ketyl radical anion, which subsequently undergoes ring-opening. lookchem.com The stability of the resulting radical intermediate often dictates the regioselectivity of the C-C bond cleavage. nih.gov

Ionic Pathways: Under ionic conditions, particularly with Lewis acid catalysis, the D-A cyclopropane is activated towards nucleophilic attack. The nucleophile adds to one of the cyclopropyl carbons, inducing the ring to open and form a new C-C or C-heteroatom bond. The regioselectivity is controlled by the electronic and steric factors of both the cyclopropane substrate and the incoming nucleophile. researchgate.netnih.gov For example, the reaction of meso-cyclopropyl carbaldehydes with sulfenyl chlorides in the presence of an organocatalyst proceeds via a merged iminium-enamine activation to yield 1,3-chlorochalcogenated products. researchgate.net

The mechanism often involves the formation of an intermediate that allows for the cleavage of the most strained or electronically activated bond. Investigations have shown that the presence of a directing group, such as a hydroxyl group in related systems, can control the selectivity of the β-carbon fragmentation, highlighting the subtle mechanistic controls at play. nih.gov

Historically, some ring-opening reactions of aryl cyclopropyl ketones were considered irreversible. However, more recent studies have demonstrated that the ring-opening of the corresponding radical anions can be a reversible process. lookchem.com This finding helps to explain previously contradictory data where reaction outcomes did not align with a simple, irreversible ring-opening model.

Key strategies to understand and control these reactions include:

Mechanistic Probes: Utilizing carefully designed substrates, such as those with stereocenters or isotopic labels, can help determine the reversibility of the ring-opening step. For example, the racemization and isomerization of products from a stereochemically pure starting material can indicate a reversible ring-opening/closure sequence. lookchem.com

Kinetic Studies: Measuring the rate constants for both the ring-opening and ring-closure steps provides quantitative insight into the reaction dynamics. lookchem.com This allows for the prediction and control of product distribution by altering reaction conditions (e.g., temperature, concentration of radical traps).

Precise Control of Reaction Conditions: As seen in D-A cyclopropanes, subtle changes in the reaction setup, such as using a solid versus an aqueous base, can completely switch the reaction pathway from ring-opening to a different transformation like decyanation. mdpi.com This highlights the importance of rigorously screening and optimizing reaction parameters to achieve the desired outcome.

Aldehyde Group Transformations in this compound

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical modifications, primarily through oxidation and reduction reactions, which proceed while typically leaving the cyclopropyl ring intact under controlled conditions.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-cyclopropylbenzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the desired purity of the product.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (B83412) (KMnO₄) | Acidic or basic aqueous solution | 4-Cyclopropylbenzoic Acid |

| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃ in acetone/sulfuric acid) | 4-Cyclopropylbenzoic Acid |

| Silver(I) Oxide (Ag₂O) | Tollens' reagent (ammoniacal silver nitrate) | 4-Cyclopropylbenzoic Acid |

These reactions proceed via the formation of a hydrate (B1144303) intermediate at the aldehyde carbon, which is then further oxidized to the carboxylic acid level. Care must be taken to select conditions that are mild enough to avoid potential oxidative cleavage of the cyclopropane ring.

The reduction of the aldehyde group in this compound to a primary alcohol, 4-cyclopropylbenzyl alcohol, is another cornerstone transformation. This reaction is typically accomplished using hydride-based reducing agents. The selection of the reagent can influence the reaction's selectivity and safety profile.

The reduction of aldehydes to their corresponding alcohols is a common and efficient transformation. ugm.ac.id

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (B1222165) (NaBH₄) | Protic solvents like methanol (B129727) or ethanol | 4-Cyclopropylbenzyl Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethereal solvents (e.g., THF, diethyl ether) followed by aqueous workup | 4-Cyclopropylbenzyl Alcohol |

| Catalytic Hydrogenation (H₂) | H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) | 4-Cyclopropylbenzyl Alcohol |

Sodium borohydride is often preferred for its mildness, safety, and high chemoselectivity for aldehydes and ketones. researchgate.netugm.ac.id Lithium aluminum hydride is a much stronger reducing agent and requires more stringent anhydrous conditions. Catalytic hydrogenation is also an effective method, particularly on an industrial scale.

Nucleophilic Substitution Reactions and Derivative Formation

While aromatic rings can undergo Nucleophilic Aromatic Substitution (SNAr), this pathway is generally reserved for rings bearing potent electron-withdrawing groups, which is not the case for this compound. The primary site of nucleophilic attack is the electrophilic carbon atom of the aldehyde's carbonyl group. pressbooks.publibretexts.org This interaction follows a nucleophilic addition mechanism rather than substitution, as aldehydes lack a suitable leaving group attached to the carbonyl carbon. libretexts.org

The reaction begins with a nucleophile attacking the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of the alkoxide yields an alcohol. This fundamental reaction pathway allows for the synthesis of a wide array of derivatives from this compound.

Key derivative formations via nucleophilic addition include:

Cyanohydrin Formation: Reaction with a cyanide ion (e.g., from HCN or NaCN) produces a cyanohydrin, a versatile intermediate for synthesizing alpha-hydroxy acids and alpha-amino acids. ncert.nic.in

Acetal Formation: In the presence of an acid catalyst, alcohols react with the aldehyde to form hemiacetals and subsequently stable acetals. This reaction is crucial for creating protecting groups, as discussed in the following section. libretexts.orgchemistrysteps.com

Grignard and Organolithium Reactions: Carbon-based nucleophiles like Grignard reagents (R-MgBr) and organolithium reagents (R-Li) react to form secondary alcohols, thereby extending the carbon skeleton of the original molecule. reddit.com

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) replaces the carbonyl oxygen with a carbon-carbon double bond, yielding various substituted 4-cyclopropylstyrene derivatives.

The following table summarizes common nucleophilic addition reactions applicable to this compound for derivative formation.

| Nucleophile | Reagent Example(s) | Intermediate | Final Product Class |

|---|---|---|---|

| Cyanide Ion | HCN, KCN | Tetrahedral Cyanide Adduct | Cyanohydrin |

| Alcohol | Methanol, Ethylene (B1197577) Glycol | Hemiacetal | Acetal |

| Hydride Ion | NaBH4, LiAlH4 | Alkoxide | Primary Alcohol |

| Organometallic Reagent | CH3MgBr, PhLi | Alkoxide | Secondary Alcohol |

| Phosphorus Ylide | Ph3P=CH2 | Betaine/Oxaphosphetane | Alkene |

Aldehyde Group Protection Strategies in Multi-Step Syntheses

In multi-step organic synthesis, the high reactivity of the aldehyde group often necessitates its temporary conversion into a less reactive functional group to prevent unwanted side reactions. vapourtec.comlibretexts.org This process involves installing a "protecting group" that can be removed later to restore the aldehyde. libretexts.org For aldehydes, the most common and effective protection strategy is the formation of acetals. chemistrysteps.comtotal-synthesis.com

Acetals are ideal protecting groups because they are stable under neutral, basic, and nucleophilic conditions, including reactions involving organometallic reagents and hydride reducing agents. libretexts.orgtotal-synthesis.com The protection of this compound is typically achieved by reacting it with an alcohol or a diol in the presence of an acid catalyst. The use of a diol, such as ethylene glycol or propane-1,3-diol, is particularly favored as it forms a cyclic acetal, which is thermodynamically more stable and easier to form. chemistrysteps.com

The deprotection step to regenerate the aldehyde is straightforwardly accomplished by hydrolysis using aqueous acid. youtube.com This strategy allows for selective transformations on other parts of a molecule containing a this compound moiety. For instance, if a molecule contained both an ester and the this compound group, the aldehyde could be protected as an acetal, allowing a Grignard reagent to react selectively with the ester. libretexts.org

| Protecting Group | Reagents for Protection | Protected Form | Reagents for Deprotection |

|---|---|---|---|

| Dimethyl Acetal | Methanol (CH3OH), Acid Catalyst (e.g., H2SO4) | 1,1-Dimethoxy-1-(4-cyclopropylphenyl)methane | Aqueous Acid (e.g., HCl/H2O) |

| Cyclic Acetal (1,3-Dioxolane) | Ethylene Glycol, Acid Catalyst (e.g., TsOH) | 2-(4-Cyclopropylphenyl)-1,3-dioxolane | Aqueous Acid (e.g., HCl/H2O) |

| Cyclic Acetal (1,3-Dioxane) | Propane-1,3-diol, Acid Catalyst (e.g., TsOH) | 2-(4-Cyclopropylphenyl)-1,3-dioxane | Aqueous Acid (e.g., HCl/H2O) |

Electrophilic and Nucleophilic Sites in this compound Reactivity

The reactivity of this compound is defined by the distribution of electron density within the molecule, which creates distinct electrophilic and nucleophilic sites. researchgate.net

Electrophilic Site: The primary electrophilic site is the carbonyl carbon. Due to the high electronegativity of the oxygen atom, the carbon-oxygen double bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. libretexts.orgncert.nic.in

Nucleophilic Site: The carbonyl oxygen atom, with its lone pairs of electrons, acts as a nucleophilic (and Lewis basic) site. It is readily protonated under acidic conditions, which further enhances the electrophilicity of the carbonyl carbon.

The cyclopropyl group at the para position influences this electronic arrangement. A cyclopropyl group can donate electron density to the aromatic ring through its unique bonding structure, which has π-character. stackexchange.com This electron-donating nature is a combination of inductive and resonance effects. stackexchange.comdu.edu.egauburn.edu By donating electron density into the benzene (B151609) ring, the cyclopropyl group slightly reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde group in this compound marginally less electrophilic than the aldehyde in unsubstituted benzaldehyde (B42025).

Comparison of Reactivity with Related Benzaldehyde Derivatives

The reactivity of a substituted benzaldehyde in nucleophilic addition reactions is heavily influenced by the electronic properties of the substituent on the aromatic ring. reddit.comlibretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electrophilicity of the carbonyl carbon. ncert.nic.in

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbon, making the aldehyde more electrophilic and thus more reactive towards nucleophiles. libretexts.orgquora.com

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups push electron density into the aromatic ring, which slightly reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and less reactive towards nucleophiles. ncert.nic.inquora.com

The cyclopropyl group is generally considered a weak electron-donating group. Its effect is more pronounced than that of an alkyl group like methyl (-CH₃) but significantly weaker than a methoxy (B1213986) (-OCH₃) group. nih.gov Therefore, the reactivity of this compound towards nucleophiles is expected to fall between that of benzaldehyde and benzaldehydes substituted with stronger donating groups.

The following table provides a qualitative comparison of reactivity.

| Compound | Substituent (at para-position) | Electronic Effect of Substituent | Expected Reactivity Toward Nucleophiles (Relative to Benzaldehyde) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | -NO2 | Strongly Electron-Withdrawing | Higher |

| Benzaldehyde | -H | Neutral (Reference) | Reference |

| This compound | -c-C3H5 | Weakly Electron-Donating | Slightly Lower |

| 4-Methylbenzaldehyde (p-Tolualdehyde) | -CH3 | Weakly Electron-Donating | Lower |

| 4-Methoxybenzaldehyde (p-Anisaldehyde) | -OCH3 | Strongly Electron-Donating (by resonance) | Much Lower |

This reactivity trend can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orgpharmacy180.com Electron-donating groups have negative σ values, and electron-withdrawing groups have positive σ values. A reaction that is favored by electron withdrawal (like nucleophilic attack on the carbonyl) will have a positive reaction constant (ρ), and the rate will increase with more positive σ values. viu.camsudenver.edu

Advanced Analytical Methodologies for 4 Cyclopropylbenzaldehyde Characterization in Research

Spectroscopic Characterization Techniques for 4-Cyclopropylbenzaldehyde

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of this compound. Each technique offers unique insights, from the connectivity of atoms to the nature of its chemical bonds and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its atomic framework. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct singlet in the downfield region, typically around 9.9-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, will present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the cyclopropyl (B3062369) ring will exhibit complex multiplets in the upfield region (around 0.8-1.5 ppm).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield (~192 ppm). The aromatic carbons show distinct signals, with the carbon attached to the aldehyde group and the carbon attached to the cyclopropyl group appearing at different chemical shifts than the other four aromatic carbons. The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound This table is based on typical chemical shift values for analogous functional groups.

| Nucleus | Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) |

| Aromatic (ortho to -CHO) | 7.7 - 7.9 | Doublet (d) | |

| Aromatic (ortho to cyclopropyl) | 7.2 - 7.4 | Doublet (d) | |

| Cyclopropyl (-CH, -CH₂) | 0.8 - 1.5 | Multiplets (m) | |

| ¹³C | Carbonyl (-CHO) | ~192 | - |

| Aromatic (C-CHO) | ~135 | - | |

| Aromatic (C-cyclopropyl) | ~150 | - | |

| Cyclopropyl (-CH, -CH₂) | 10 - 20 | - |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is dominated by characteristic absorption bands that confirm its key structural features.

The most prominent peak is the strong C=O stretching vibration of the aldehyde group, which typically appears around 1700 cm⁻¹. docbrown.info The exact position can be influenced by conjugation with the aromatic ring. The C-H stretch of the aldehyde group is also characteristic, often appearing as a pair of weak bands between 2880 and 2650 cm⁻¹. docbrown.info

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1625-1440 cm⁻¹ region. docbrown.info The cyclopropyl group is identified by its C-H stretching vibrations, which typically occur at slightly higher wavenumbers than those of alkyl C-H bonds, often above 3000 cm⁻¹. The unique strained ring structure also gives rise to characteristic "breathing" modes at lower frequencies.

Table 2: Characteristic FT-IR Absorption Bands for this compound This table is based on typical vibrational frequencies for analogous functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3080 - 3010 | Aromatic C-H Stretch | Medium-Weak |

| ~2880, ~2780 | Aldehyde C-H Stretch | Weak |

| ~1700 | Aldehyde C=O Stretch | Strong |

| ~1600, ~1580, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1200 | Aromatic C-H In-Plane Bending | Medium |

| ~830 | Aromatic C-H Out-of-Plane Bending (para-disubstituted) | Strong |

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and assessing the purity of this compound. Using techniques like electron ionization (EI), a molecular ion peak (M⁺) corresponding to the exact molecular mass of the compound (C₁₀H₁₀O, approx. 146.07 g/mol ) can be observed.

The fragmentation pattern in the mass spectrum provides further structural confirmation. For aromatic aldehydes, characteristic fragmentation pathways are well-documented. youtube.com Common fragmentation for this compound would include the loss of a hydrogen atom to form a stable acylium ion (M-1), which is often the base peak. Another significant fragmentation is the loss of the entire formyl group (-CHO), resulting in a fragment at (M-29). youtube.com Further fragmentation of the cyclopropyl-substituted benzene ring can also occur. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive proof of the molecular formula.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 146 | [C₁₀H₁₀O]⁺ (Molecular Ion) | - |

| 145 | [C₁₀H₉O]⁺ | H· |

| 117 | [C₉H₉]⁺ | CHO· |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₃H₃· (from cyclopropyl ring fragmentation) |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For this compound, the spectrum is characterized by absorptions arising from the conjugated system formed by the benzene ring and the carbonyl group.

Two main types of electronic transitions are expected: a strong absorption band corresponding to a π → π* transition and a weaker band for the n → π* transition. shu.ac.uklibretexts.org The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system and typically occurs at a shorter wavelength (higher energy). The n → π* transition, which involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is lower in energy and appears at a longer wavelength. shu.ac.uk The presence of the cyclopropyl group, which can exhibit some electronic interaction with the aromatic ring, may cause slight shifts in the absorption maxima (λmax) compared to benzaldehyde (B42025).

Beyond standard FT-IR, advanced vibrational techniques like Raman spectroscopy offer complementary data for the structural analysis of this compound. Raman spectroscopy detects molecular vibrations based on changes in polarizability, making it particularly sensitive to non-polar bonds. nih.gov This technique is an excellent tool for probing the C=C bonds of the aromatic ring and the C-C bonds of the cyclopropyl ring. researchgate.net

The Raman spectrum provides a "molecular fingerprint" that can be used for identification and quality control. medprimepublication.org For this compound, strong Raman scattering is expected from the symmetric vibrations of the benzene ring and the cyclopropyl group, which are often weak or absent in the IR spectrum. This complementary nature of IR and Raman spectroscopy allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.

Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The two most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Separation is typically achieved using a non-polar or medium-polarity capillary column, such as one with a stationary phase of 5% phenyl polysiloxane. The choice of film thickness and column internal diameter can be optimized to achieve high resolution and fast analysis times. gcms.cz When coupled with a mass spectrometer (GC-MS), this technique provides powerful separation and identification capabilities, allowing for the detection and structural elucidation of even trace-level impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization is required. Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water. A UV detector is typically used for detection, set at the λmax of the compound to ensure high sensitivity. HPLC is invaluable for monitoring reaction progress, assessing final product purity, and for preparative separations to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantitative determination in reaction mixtures or final products. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for this purpose. The compound is separated from non-polar and more polar impurities based on its partitioning between the two phases. A UV detector is typically used for detection, as the aromatic ring and carbonyl group in this compound provide strong chromophores. By comparing the peak area of the sample to that of a certified reference standard, a precise quantification can be achieved. researchgate.net The method's robustness and accuracy are critical for ensuring the quality of the material used in subsequent synthetic steps.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. und.edu In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. rsc.orgresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the parent compound. nih.gov GC-MS is particularly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or side-products. The high sensitivity of MS detection enables the profiling of impurities even at trace levels. hpst.cz

Table 2: Typical GC-MS Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Isomer Differentiation

For the analysis of this compound in complex matrices or for the definitive differentiation of isomers, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. ajprd.com This method combines the superior separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and a specific parent ion corresponding to the protonated molecule [M+H]⁺ is selected. This parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of certainty in identification and quantification, minimizing interference from the sample matrix. amazonaws.com This specificity is crucial for distinguishing this compound from its structural isomers (e.g., 2- or 3-Cyclopropylbenzaldehyde), which would have the same molecular weight but produce different fragment ions upon collision-induced dissociation. nih.gov

Chiral HPLC for Enantiomeric Separation and Purity Determination

While this compound itself is an achiral molecule, it is often used as a key starting material in the synthesis of chiral compounds, such as pharmaceuticals. In these applications, the stereochemical purity of the final product is critical. Chiral HPLC is the benchmark technique for separating and quantifying enantiomers. phenomenex.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For example, if this compound is reduced to form a chiral secondary alcohol, chiral HPLC would be used to determine the enantiomeric excess (ee) of the product. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. chiralpedia.com This analysis is essential for validating the effectiveness of an asymmetric synthesis. nih.gov

Computational Chemistry and Theoretical Studies for this compound

Computational chemistry provides profound insights into the intrinsic properties of molecules like this compound, complementing experimental findings. Theoretical studies can predict molecular structure, reactivity, and spectroscopic properties, guiding experimental design and interpretation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and reactivity of organic molecules. nih.gov DFT calculations can accurately predict the ground-state geometry of this compound, including bond lengths and angles. mdpi.com A key application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and stability. uobasrah.edu.iq Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. mdpi.com These theoretical calculations are invaluable for understanding reaction mechanisms involving this compound. mdpi.com

Table 3: Theoretical Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.25 | Indicates electron-donating ability |

| LUMO Energy | -0.08 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.17 | Relates to chemical stability and reactivity |

| Dipole Moment | 2.9 Debye | Measures molecular polarity |

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and reaction pathways. nih.gov An MD simulation of this compound would typically involve placing the molecule in a simulated "box" of solvent molecules (e.g., water or methanol) and calculating the forces between all atoms to model their movement. mdpi.com This approach can reveal how solvent molecules arrange around the solute and how this solvation shell influences the reactivity of the aldehyde group. For more complex investigations, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. youtube.com In a QM/MM approach, the reacting part of the molecule (e.g., the aldehyde group) is treated with a high level of quantum theory (like DFT), while the surrounding solvent and the rest of the molecule are treated with classical molecular mechanics. nih.gov This allows for the simulation of entire reaction pathways, helping to identify transition states and calculate activation energies, thus providing a detailed, dynamic picture of the chemical transformation. lammps.org

Quantum Chemical Methods for Catalytic System Reactivity Prediction

The core principle involves calculating the potential energy surface of a reaction. By mapping the energy of the system as reactants are converted into products through a transition state, key thermodynamic and kinetic parameters can be determined. DFT has become a central method in this field, offering a balance between computational cost and accuracy for many molecular systems. scienceopen.com

In the context of this compound, quantum chemical methods can be applied to predict its behavior in various catalytic reactions, such as hydrogenations, oxidations, or coupling reactions. For instance, DFT calculations can model the adsorption of the aldehyde onto a catalyst surface, the subsequent chemical transformations, and the desorption of the product. These calculations provide data on activation energies, which are crucial for understanding how a catalyst influences the reaction rate. Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can also be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations for Reactivity Prediction

| Parameter | Description | Relevance to Catalysis |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower Ea values, facilitated by a catalyst, indicate a faster reaction rate. |

| Reaction Energy (ΔEr) | The net energy change between products and reactants. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of molecular stability and reactivity. |

| Global Reactivity Descriptors | Parameters like chemical hardness, potential, and electrophilicity index. mdpi.com | Quantify the overall reactivity of the molecule in a catalytic system. |

Predicting Reaction Kinetics and Validation with Experimental Data for this compound

Building upon the foundation of quantum chemical calculations, predicting reaction kinetics involves the use of statistical mechanics and rate theories, such as Transition State Theory (TST). kuleuven.be This approach translates the calculated potential energy surface into macroscopic kinetic data, like reaction rate constants. For reactions involving this compound, this predictive power is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

A crucial aspect of this methodology is the validation of computational predictions with experimental data. kuleuven.be For this compound, this would involve performing the catalyzed reaction in a laboratory setting under various conditions (e.g., temperature, pressure, reactant concentrations) and measuring the reaction rates. The experimental kinetic data are then compared to the predicted rates from the computational model. Discrepancies between the predicted and observed rates can highlight inaccuracies in the proposed mechanism or the computational methods used, leading to a refined and more accurate microscopic understanding of the reaction. kuleuven.be Machine learning models, trained on descriptors derived from quantum mechanics, are also emerging as a powerful strategy to predict reaction yields and selectivity. chemrxiv.org

Table 2: Computational Kinetics Workflow and Experimental Validation

| Step | Computational Task | Experimental Counterpart | Purpose |

|---|---|---|---|

| 1 | Propose a reaction mechanism for a this compound transformation. | Design of experiment based on chemical knowledge. | Establish a theoretical framework for the reaction. |

| 2 | Calculate ΔG‡ for all elementary steps using DFT. | Not directly measurable. | Determine the energy barriers that control reaction speed. |

| 3 | Compute rate constants (k) using Transition State Theory. | Not directly measurable. | Quantify the speed of individual reaction steps. |

| 4 | Simulate overall reaction kinetics by integrating rate equations. | Measure product concentration over time via spectroscopy or chromatography. | Predict macroscopic behavior and compare with reality. |

| 5 | Refine the computational model based on experimental results. | Adjust reaction conditions to test new hypotheses. | Improve the accuracy and predictive power of the model. |

Computational Modeling of Cyclopropane (B1198618) Ring Strain and Electrophilic Sites

Computational modeling provides detailed insights into the structural features of this compound that dictate its reactivity, specifically the inherent strain of the cyclopropane ring and the location of electrophilic sites.

Identifying electrophilic sites is crucial for predicting how this compound will react with nucleophiles. The primary electrophilic site is the carbonyl carbon of the aldehyde group, which is polarized due to the high electronegativity of the adjacent oxygen atom. Computational modeling, particularly DFT, can precisely map the electron distribution within the molecule. Methods like calculating the Molecular Electrostatic Potential (MEP) surface visually identify regions of positive potential (electron-poor, electrophilic) and negative potential (electron-rich, nucleophilic). Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, assign partial atomic charges to each atom, quantifying the electrophilicity of the carbonyl carbon and other sites within the molecule. researchgate.netmdpi.com The electron-withdrawing character of the aromatic ring can further enhance the electrophilic nature of the carbonyl group. nih.gov

Table 3: Calculated Strain Energies of Related Cyclic Hydrocarbons

| Compound | Ring Size | Calculated Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.4 mdpi.com |

| Cyclobutane | 4 | 26.8 mdpi.com |

| Spiropentane | 3, 3 | 62.9 mdpi.com |

| Bicyclobutane | 3, 3 | 66.5 mdpi.com |

This data illustrates the high strain associated with three-membered rings, a key feature of the cyclopropyl group. mdpi.com

Applications of 4 Cyclopropylbenzaldehyde in Specialized Academic Research

4-Cyclopropylbenzaldehyde in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound is valued as a versatile precursor for the construction of intricate molecular architectures. Its aldehyde functionality allows for a wide array of chemical transformations, while the cyclopropyl (B3062369) group provides a stable, rigid scaffold that can influence the stereochemistry and biological activity of the final products.

The utility of this compound as a foundational component in the assembly of complex organic molecules is a subject of ongoing research. The cyclopropane (B1198618) ring is a prevalent motif in numerous natural products and bioactive molecules, making compounds like this compound attractive starting materials for their synthesis. While direct total syntheses of specific natural products commencing from this compound are not extensively documented in readily available literature, its structural elements are present in various synthetic targets. The general strategy involves leveraging the aldehyde for chain elongation, cyclization reactions, or the introduction of other functional groups, while the cyclopropylphenyl moiety is incorporated as a key structural subunit into the final complex molecule.

The cyclopropyl group is a recognized pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency of drug candidates. Consequently, this compound is an important intermediate in the synthesis of various pharmaceutically active compounds.

A notable example of a structurally related analogue being used in pharmaceutical synthesis is in the production of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. While many reported syntheses of Telmisartan utilize 4-formylphenylboronic acid in a key Suzuki coupling step to form the central biphenyl (B1667301) core of the molecule, the underlying principle demonstrates the utility of para-substituted benzaldehydes in constructing complex drug architectures. beilstein-journals.orgnih.gov A synthetic strategy employing a cyclopropyl-containing analogue like 4-cyclopropylphenylboronic acid (which can be derived from this compound) would be a plausible approach to generate novel analogues of such pharmaceuticals for structure-activity relationship studies.

The unique electronic and steric properties of the cyclopropyl group make this compound a potential precursor for the development of advanced materials. Research into liquid crystals, for instance, has explored the incorporation of selectively fluorinated cyclopropane rings at the termini of molecules to influence their mesomorphic properties. beilstein-journals.org The synthesis of such materials often involves the functionalization of aromatic cores. Although the direct use of this compound in these specific examples is not detailed, the synthesis of liquid crystals containing a cyclopropane motif attached to a phenyl ring establishes a clear precedent for its potential application in this field. beilstein-journals.org The rigid and well-defined three-dimensional structure of the cyclopropylphenyl group could be exploited to control the packing and alignment of molecules in liquid crystalline phases.

This compound in Medicinal Chemistry Research

The exploration of this compound and its derivatives in medicinal chemistry is a burgeoning area of research. The presence of the cyclopropylphenyl scaffold is of particular interest for its potential to interact with biological targets and modulate their activity.

Derivatives of this compound are being investigated for their potential as therapeutic agents. The aldehyde group provides a convenient handle for the synthesis of a diverse library of compounds, such as Schiff bases, oximes, and hydrazones, which can then be screened for biological activity. For example, various benzaldehyde (B42025) derivatives have been studied as enzyme inhibitors. Research has shown that certain substituted benzaldehydes can act as inhibitors for enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes. nih.gov Furthermore, benzyloxybenzaldehyde derivatives have been designed and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.govmdpi.com These studies provide a strong rationale for the exploration of this compound derivatives as potential enzyme inhibitors for various therapeutic applications.

A significant area of investigation for this compound derivatives is their potential as antimicrobial agents. The formation of Schiff bases from aldehydes is a common strategy to generate compounds with enhanced biological activity. nih.gov Numerous studies have demonstrated that Schiff bases derived from various benzaldehydes exhibit antibacterial and antifungal properties. mediresonline.org

Recent research into amide derivatives containing a cyclopropane moiety has yielded promising results regarding their antimicrobial efficacy. These studies systematically evaluated the activity of these compounds against various pathogens. The findings indicate that the presence of the cyclopropane ring can contribute significantly to the antimicrobial profile of the molecules. Below is a data table summarizing the in vitro antimicrobial activity of selected cyclopropane-containing amide derivatives, demonstrating their potential as leads for new antimicrobial agents.

Antimicrobial Activity of Selected Cyclopropane Amide Derivatives (MIC80, μg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

|---|---|---|---|

| F5 | 64 | >128 | 64 |

| F7 | 128 | >128 | 64 |

| F8 | >128 | >128 | 16 |

| F9 | 64 | 32 | 64 |

| F24 | >128 | >128 | 16 |

| F42 | >128 | >128 | 16 |

| Ciprofloxacin (Control) | 2 | 2 | - |

| Fluconazole (Control) | - | - | 2 |

The data indicates that while the antibacterial activity against Staphylococcus aureus and Escherichia coli was moderate for some derivatives, several compounds, notably F8, F24, and F42, exhibited significant antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration required to inhibit 80% of growth (MIC80) of 16 μg/mL. This highlights the potential of developing potent antifungal agents from cyclopropane-containing scaffolds.

Antitumor Efficacy and Cancer Therapy Research

The investigation of benzaldehyde and its derivatives as potential anticancer agents has a history dating back several decades, with studies exploring their ability to inhibit cancer cell growth and suppress metastasis. nih.govnih.gov While direct research on the antitumor efficacy of this compound is not extensively documented in publicly available literature, the broader family of substituted benzaldehydes serves as a foundation for its potential in cancer therapy research. Benzaldehyde itself has been shown to inhibit the growth of cancer cells that are resistant to conventional treatments like osimertinib (B560133) or radiation. nih.gov

Research into related compounds, such as nitrobenzaldehyde, has demonstrated that these molecules can be used in photodynamic therapy to induce apoptosis in tumor cells upon activation by UV light. nih.gov Furthermore, derivatives like 3,4-dihydroxybenzaldehyde (B13553) have been examined for their effects on ribonucleotide reductase activity and in vivo antitumor activity against murine leukemia. nih.gov A study on a beta-cyclodextrin (B164692) benzaldehyde inclusion compound (CDBA) showed that in 57 evaluable patients with inoperable terminal stage carcinoma, 19 had a complete response and 10 had a partial response. nih.gov

Table 1: Research Findings on Antitumor Activity of Benzaldehyde Derivatives

| Compound/Derivative | Cancer Model | Key Findings |

|---|---|---|

| Benzaldehyde (BA) | Osimertinib/Radiation-Resistant Cancer Cells | Inhibited cell growth by targeting the interaction between 14-3-3ζ and H3S28ph, suppressing epithelial-mesenchymal plasticity. nih.govnews-medical.net |

| beta-Cyclodextrin Benzaldehyde (CDBA) | Inoperable Carcinoma (Human) | Showed complete or partial tumor regression in 29 of 57 evaluable patients. nih.gov |

| 3,4-dihydroxybenzaldoxime | L1210 Murine Leukemia | Exhibited significant antitumor activity, correlated with potent inhibition of ribonucleotide reductase. nih.gov |

Enzyme Interaction Studies and Mechanism of Action

The benzaldehyde scaffold is a key structural motif in the study of enzyme inhibitors. nih.gov Specifically, derivatives of 4-aminobenzaldehyde (B1209532) have been identified as potent, reversible inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are overexpressed in various tumors and play a role in drug resistance. nih.govnih.gov While direct mechanistic studies on this compound are limited, research on structurally similar molecules provides a framework for its potential interactions.

For instance, 4-(N,N-dipropylamino)benzaldehyde (DPAB) was identified as a potent, reversible inhibitor of class I ALDH. nih.gov Kinetic studies revealed that DPAB exhibits a mixed-type inhibition with respect to aldehyde substrates and uncompetitive inhibition with respect to the cofactor NAD. nih.gov Its inhibition constants (Ki) were in the nanomolar range, indicating high potency. nih.gov The mechanism involves the aldehyde group of the inhibitor interacting with the active site of the enzyme, competing with natural aldehyde substrates.

The mechanism of action for benzaldehyde derivatives in cancer cells has also been linked to the inhibition of protein-protein interactions. Benzaldehyde was found to disrupt the interaction between the signaling protein 14-3-3ζ and a phosphorylated form of histone H3 (H3S28ph). news-medical.netbioengineer.org This interaction is crucial for promoting treatment resistance and genes related to cancer cell invasiveness. nih.gov By blocking this interaction, benzaldehyde can overcome treatment resistance and suppress metastasis. nih.govbioengineer.org Given these precedents, this compound is a compound of interest for studying interactions with enzymes like ALDH and signaling proteins involved in cancer progression. The cyclopropyl moiety could influence the binding kinetics and specificity of the molecule within an enzyme's active site.

Design of Targeted Therapies using this compound Scaffolds

Scaffold hopping is a widely used strategy in medicinal chemistry to design new drug candidates by modifying the core structure of a known bioactive molecule. nih.gov The benzaldehyde structure serves as a versatile scaffold for this purpose. The 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold, for example, has been extensively used to develop analogues with increased selectivity and potency as ALDH inhibitors for prostate cancer therapy. nih.govresearchgate.netyork.ac.uk

The design process involves synthesizing a library of analogues where different functional groups are substituted at various positions on the benzaldehyde ring. nih.govresearchgate.net In the case of this compound, the cyclopropyl group provides a rigid, lipophilic substituent that can explore different binding pockets within a target protein compared to more flexible alkyl groups. This can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov

The development of targeted therapies using a this compound scaffold would involve several key steps:

Computational Modeling: Using techniques like docking and quantitative structure-activity relationship (QSAR) studies to predict the binding of this compound derivatives to a specific biological target, such as an enzyme active site. mdpi.com

Synthesis of Analogues: Creating a series of new molecules by chemically modifying the this compound core.

Biological Screening: Testing the synthesized compounds for activity against the target protein and in cell-based assays to determine their therapeutic potential. nih.gov

This approach allows for the rational design of new molecules with tailored properties, potentially leading to the development of novel and more effective targeted cancer therapies. nih.govfujitsu.com

This compound in Materials Science

Role in the Synthesis of Functional Materials